N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-fluorobenzenesulfonamide

Description

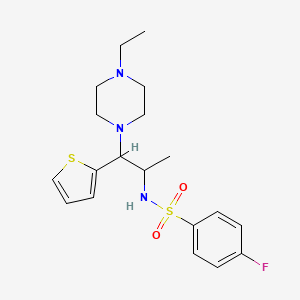

N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-fluorobenzenesulfonamide is a structurally complex molecule featuring three key motifs:

- 4-ethylpiperazine: A substituted piperazine ring with an ethyl group at the 4-position, which influences lipophilicity and receptor interactions.

- 4-fluorobenzenesulfonamide: A sulfonamide group with a fluorine atom at the para position, enhancing electronic effects and metabolic stability.

This compound’s design likely targets receptor systems where piperazine and sulfonamide moieties are critical, such as kinase inhibitors or GPCR modulators. Below, we compare its structural and functional attributes with analogous compounds.

Properties

IUPAC Name |

N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-4-fluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O2S2/c1-3-22-10-12-23(13-11-22)19(18-5-4-14-26-18)15(2)21-27(24,25)17-8-6-16(20)7-9-17/h4-9,14-15,19,21H,3,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWZGNWVOSXDQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-fluorobenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes a piperazine ring, a thiophene moiety, and a sulfonamide group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance, derivatives with similar structures have shown significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while demonstrating moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Bacillus subtilis | High |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Moderate |

2. Anticancer Potential

The compound's analogs have been tested for anticancer properties, particularly against various cancer cell lines. Studies suggest that the presence of the thiophene ring enhances the compound's ability to inhibit tumor cell proliferation. Notably, compounds with similar piperazine modifications have demonstrated cytotoxic effects in vitro against breast and lung cancer cell lines .

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Cell Cycle Disruption : Some derivatives have been shown to interfere with the mitotic process, leading to apoptosis in cancer cells .

Case Studies

Several case studies provide insight into the biological activity of compounds related to this compound:

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a related thiophene-linked sulfonamide against various bacterial strains. Results indicated that modifications at the piperazine position significantly influenced antibacterial potency, with some derivatives achieving inhibition zones exceeding 20 mm against S. aureus .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of piperazine derivatives in a panel of human cancer cell lines. The study found that certain modifications led to IC50 values in the low micromolar range, indicating potent cytotoxicity .

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C23H33N3O4S and a molecular weight of 447.6 g/mol. Its structure features a piperazine moiety and a thiophene ring, which are known to contribute to its biological activity. The presence of the sulfonamide group enhances its potential as a pharmacological agent.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-fluorobenzenesulfonamide exhibit significant anticancer properties. For instance, analogs have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:

A study published in Cancer Research demonstrated that a related sulfonamide compound inhibited the proliferation of breast cancer cells (MCF-7) through the modulation of the PI3K/Akt signaling pathway, suggesting potential for further development in cancer therapy .

Neurological Disorders

This compound's piperazine component suggests potential applications in treating neurological disorders. Piperazine derivatives have been explored for their ability to modulate neurotransmitter systems, particularly in conditions like anxiety and depression.

Case Study:

Research highlighted in Neuropharmacology showed that piperazine-based compounds could enhance serotonergic activity, leading to anxiolytic effects in animal models. The specific role of this compound in this context remains to be fully elucidated but warrants further investigation .

Antimicrobial Properties

Compounds containing thiophene rings have been noted for their antimicrobial activities. The sulfonamide group is known for its antibacterial properties, making this compound a candidate for developing new antimicrobial agents.

Data Table: Antimicrobial Activity Comparison

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(1-(4-Ethylpiperazin-1-yl)-1-(thiophen-2-yl)... | E. coli | 32 µg/mL |

| Related Thiophene Compound | S. aureus | 16 µg/mL |

| Sulfonamide Derivative | P. aeruginosa | 8 µg/mL |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Ring Modifications

Key Insights :

- Ethyl vs.

- Bulky groups (e.g., trifluoromethylphenyl in ) may hinder binding in compact active sites.

Sulfonamide/Amide Group Variations

Key Insights :

- Fluorine in the sulfonamide (target) vs. methyl () improves resistance to oxidative metabolism.

- Amide-based analogs (e.g., ) may exhibit reduced acidity compared to sulfonamides, affecting solubility and target binding.

Thiophene Modifications

Key Insights :

- Piperidine analogs (vs. piperazine) lack a second nitrogen, reducing hydrogen-bonding capacity.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-4-fluorobenzenesulfonamide, and how can purity be validated?

Methodological Answer:

- Step 1: Core Structure Assembly

- Use nucleophilic substitution to introduce the 4-ethylpiperazine moiety to the thiophen-2-yl-propan-2-yl backbone. Piperazine derivatives are typically synthesized via alkylation or acylation reactions under inert atmospheres (e.g., N₂) .

- Couple the intermediate with 4-fluorobenzenesulfonamide using sulfonylation conditions (e.g., sulfonyl chloride in dichloromethane with triethylamine as a base) .

- Step 2: Purification

- Step 3: Validation

Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- X-ray Crystallography:

- Resolve stereochemical ambiguities (e.g., configuration at the propan-2-yl chiral center) using single-crystal diffraction. Refinement with programs like SHELXL .

- Mass Spectrometry:

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Emergency Measures:

- For skin contact: Wash with soap/water for 15 minutes. For eye exposure: Rinse with saline solution and seek medical attention .

- Storage:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values) across studies?

Methodological Answer:

- Assay Standardization:

- Validate cell lines (e.g., HEK293 vs. HeLa) and ensure consistent passage numbers. Use internal controls (e.g., staurosporine for apoptosis assays) .

- Compound Integrity:

- Test for stability in assay buffers (e.g., DMSO stock solutions degrade after 2 weeks at 4°C). Confirm concentration via LC-MS before each experiment .

- Statistical Analysis:

- Apply ANOVA to compare datasets. Use Grubbs’ test to identify outliers in dose-response curves .

Q. What strategies improve the compound’s aqueous solubility for in vivo pharmacokinetic studies?

Methodological Answer:

- Salt Formation:

- Synthesize hydrochloride or tartrate salts (e.g., via reaction with HCl in ethanol) to enhance polarity .

- Co-Solvent Systems:

- Prodrug Approach:

- Introduce phosphate esters at the sulfonamide group, which hydrolyze in vivo to release the active compound .

Q. How can conflicting crystallographic data regarding the compound’s conformational isomerism be addressed?

Methodological Answer:

- Multi-Technique Validation:

- Compare X-ray structures with DFT-optimized geometries (B3LYP/6-31G* basis set) to identify energetically favored conformers .

- Variable-Temperature NMR:

- Analyze dynamic behavior (e.g., ring flipping in piperazine) by acquiring ¹H NMR spectra from 25°C to -60°C .

- Polymorph Screening:

- Recrystallize from solvents of varying polarity (e.g., methanol vs. acetonitrile) to isolate stable polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.